3,4-Dimethylphenol

説明

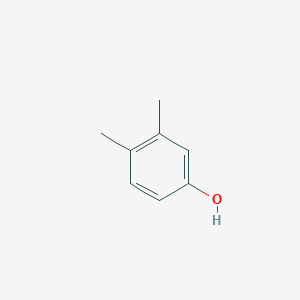

3,4-xylenol is a member of the class of phenols that is phenol substituted by methyl groups at positions 3 and 4. It derives from a hydride of an o-xylene.

This compound is found in coffee and coffee products. This compound is present in coffee. This compound is a flavouring ingredient. This compound belongs to the family of Meta Cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and an hydroxyl group at ring positions 1 and 3, respectively.

特性

IUPAC Name |

3,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXTKKNXUZSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024062 | |

| Record name | 3,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dimethylphenol appears as colorless to light tan crystalline powder or solid. Odor threshold 1.2 mg/L. Taste threshold 0.05 mg/L. (NTP, 1992), Liquid, Colorless to tan solid; Hygroscopic; [CAMEO] White or yellow crystalline solid; [MSDSonline], Solid, Colourless crystalline solid | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 225 °C, 227.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether, Very sol in benzene, chloroform, Soluble in aromatic solvents, In water, 4.76X10+3 mg/l @ 25 °C., 4.76 mg/mL at 25 °C, slightly soluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.983 @ 20 °C/4 °C | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 151.2 °F ; 5 mmHg at 200.8 °F; 10 mmHg at 225.9 °F (NTP, 1992), 0.03 [mmHg], 0.0356 mm Hg @ 25 °C | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, Prisms from ligroin | |

CAS No. |

95-65-8 | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L479F5JU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.5 °F (NTP, 1992), 62.5 °C, 62 - 64 °C | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylphenol (CAS 95-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and relevant biological data for 3,4-Dimethylphenol (CAS 95-65-8). The information is intended to support research, development, and safety assessments involving this compound.

Core Properties and Characteristics

This compound, also known as 3,4-xylenol, is an aromatic organic compound. It presents as a white to light tan crystalline solid and is characterized by a slightly smoky and earthy odor.[1] This compound is hygroscopic and should be stored in a cool, dry, well-ventilated area away from incompatible substances such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O | [4] |

| Molecular Weight | 122.16 g/mol | [4] |

| Melting Point | 62 - 68 °C | [5] |

| Boiling Point | 227 °C | [6] |

| Density | 1.138 g/cm³ | [6] |

| Vapor Pressure | 1 mmHg at 66.2 °C (151.2 °F) | [3] |

| Flash Point | 110 °C (230 °F) | [1] |

| Water Solubility | 4.76 g/L at 25 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 2.23 | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound. Key spectral identifiers are provided below.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Spectra available for structural elucidation. | [8][9] |

| ¹³C NMR | Spectra available for structural analysis. | [8] |

| Mass Spectrometry (MS) | Available, often coupled with Gas Chromatography (GC-MS). | [10] |

| Infrared (IR) Spectroscopy | Spectra available for functional group identification. | [8] |

| Raman Spectroscopy | Spectra available for vibrational analysis. | [8] |

Experimental Protocols

Detailed methodologies for the analysis and synthesis involving this compound are outlined below. These protocols are based on established analytical techniques and synthetic reactions.

Analytical Methods

This method is suitable for the separation and quantification of this compound in various matrices.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Agilent CP-Sil 5 CB, 50 m x 0.32 mm, with a film thickness of 0.12 µm.[11]

-

Carrier Gas: Helium at a pressure of 190 kPa.[11]

-

Injector: Splitter injector at a temperature of 250 °C.[11]

-

Detector: FID at a temperature of 250 °C.[11]

-

Temperature Program:

-

Sample Preparation: For water samples, 200 mL of the sample is extracted with toluene (B28343). The combined toluene extracts are then back-extracted into a 0.1 M potassium carbonate solution. Acetic anhydride (B1165640) and petroleum ether are added to the aqueous phase, and the resulting petroleum ether phase is injected into the GC.[11]

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

This reverse-phase HPLC method is designed for the analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column.[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detection at a wavelength of 254 nm.[7]

-

Quantification: Achieved by comparing the peak area of the sample to a calibration curve prepared with certified reference standards.

For structural confirmation and purity assessment of this compound.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquisition Parameters (for ¹H NMR):

-

Data Processing: Process the acquired FID using an appropriate line broadening factor (typically 0.2 to 1 Hz for ¹H spectra) and perform phasing and baseline correction.[12] Integration of the signals allows for quantitative analysis against a known internal standard.

Synthetic Protocol: Bromination of this compound

This protocol describes the synthesis of 6-bromo-3,4-dimethylphenol, a common derivative.

-

Materials: this compound, a suitable solvent (e.g., dichloromethane), and bromine.

-

Procedure:

-

Dissolve this compound in dichloromethane (B109758) in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the reaction vessel in an ice-water bath.

-

Slowly add a solution of bromine in dichloromethane to the stirred reaction mixture over a period of 1 hour.[13]

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 10-20 minutes.[13]

-

The reaction mixture can then be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

-

Biological Activity and Toxicological Profile

Toxicological Data

This compound is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[5][14] It is also toxic to aquatic life with long-lasting effects.[5][14]

| Toxicity Metric | Value | Species | Reference(s) | |---|---|---| | Oral LD50 | 727 mg/kg | Rat |[5] | | Dermal LD50 | 300 mg/kg (ATE) | |[5] |

Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[3] Severe irritation or burning of the eyes and skin, as well as irritation of the respiratory system, can also occur.[3]

Microbial Biodegradation

This compound is subject to biodegradation by various microorganisms, which is a key process in its environmental fate. The degradation pathways often involve ring cleavage. For example, in Pseudomonas species, the degradation can proceed via a meta-cleavage pathway, where catechol 2,3-dioxygenase is a key enzyme.[15][16] Under denitrifying conditions, this compound can be biodegraded with m-cresol (B1676322) identified as an intermediate.[17][18]

The following diagram illustrates a simplified microbial degradation pathway of this compound.

Caption: Simplified aerobic microbial degradation pathway of this compound.

Applications in Research and Industry

This compound serves as a precursor in the synthesis of various chemical products. It is used in the production of phenolic resins, which can enhance properties like heat resistance and mechanical strength in the final products.[2] It is also a starting material for the synthesis of antioxidants, pharmaceuticals, and dyes.[2]

The following diagram illustrates the logical relationship of this compound as a precursor in chemical synthesis.

Caption: Role of this compound as a chemical precursor.

References

- 1. NEMI Method Summary - 8041A [nemi.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. cpachem.com [cpachem.com]

- 6. US5118877A - Process for the preparation of 2,3-dimethylphenol and of this compound - Google Patents [patents.google.com]

- 7. This compound | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(95-65-8) 1H NMR [m.chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. agilent.com [agilent.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous biodegradation of a phenol and this compound mixture under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Xylenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Xylenol, also known as 3,4-dimethylphenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. As one of the six isomers of xylenol, it is a significant compound in various industrial and research applications, ranging from the synthesis of resins and disinfectants to its use as a flavoring agent.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-xylenol, detailed experimental protocols for their determination, and a summary of its known biological activities. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

3,4-Xylenol is a phenol (B47542) derivative with two methyl groups located at the 3- and 4-positions of the benzene (B151609) ring.

Diagram 1: Chemical Structure of 3,4-Xylenol

Caption: Chemical structure of 3,4-Xylenol.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,4-Xylenol, 4-Hydroxy-1,2-dimethylbenzene, Asym-o-xylenol |

| CAS Number | 95-65-8[3] |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol [2] |

| InChI Key | YCOXTKKNXUZSKD-UHFFFAOYSA-N |

| SMILES | Cc1ccc(O)cc1C |

Physical Properties

3,4-Xylenol is a colorless to light tan crystalline solid at room temperature.[2] Its key physical properties are summarized in the table below.

Table 2: Physical Properties of 3,4-Xylenol

| Property | Value |

| Appearance | Colorless to light tan crystalline powder or solid[2] |

| Melting Point | 62 - 68 °C[4] |

| Boiling Point | 227 °C at 760 mmHg[4] |

| Flash Point | 110 °C (closed cup)[5] |

| Solubility in Water | Slightly soluble (4.668 g/L at 25 °C) |

| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, ether, and benzene.[6] Soluble in NaOH solutions.[6] |

| Vapor Pressure | 0.053 mmHg at 25 °C (estimated)[4] |

| pKa | 10.32 |

Chemical Properties and Reactivity

As a phenol, 3,4-xylenol exhibits weak acidic properties due to the hydroxyl group attached to the aromatic ring. It can undergo electrophilic aromatic substitution reactions, and the directing effects of the hydroxyl and methyl groups influence the position of substitution. It is combustible and can react with strong oxidizing agents. When heated to decomposition, it emits toxic fumes.

Experimental Protocols

Melting Point Determination

The melting point of 3,4-xylenol can be determined using the capillary method with a melting point apparatus.

Diagram 2: Workflow for Melting Point Determination

Caption: General workflow for determining the melting point of a solid organic compound.

Detailed Methodology:

-

Sample Preparation: A small amount of 3,4-xylenol is finely powdered using a mortar and pestle.[7]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of approximately 2-3 mm.[8]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.[8] The temperatures at which melting begins and is complete are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The aqueous solubility of 3,4-xylenol can be determined using the shake-flask method, which is considered the gold standard for measuring equilibrium solubility.[5][6]

Diagram 3: Workflow for Shake-Flask Solubility Determination

Caption: General workflow for the shake-flask method to determine aqueous solubility.

Detailed Methodology:

-

Preparation: An excess amount of solid 3,4-xylenol is added to a flask containing a known volume of distilled water. The flask is then sealed to prevent evaporation.[4]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the excess solid to settle. A sample of the supernatant is then carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.[9]

-

Analysis: The concentration of 3,4-xylenol in the filtrate is determined using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5] A calibration curve prepared with known concentrations of 3,4-xylenol is used for quantification.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of 3,4-xylenol can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound in solutions of varying pH.[10][11]

Diagram 4: Workflow for Spectrophotometric pKa Determination

Caption: General workflow for determining the pKa of a compound using UV-Vis spectrophotometry.

Detailed Methodology:

-

Solution Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A stock solution of 3,4-xylenol is also prepared in a suitable solvent (e.g., methanol (B129727) or water).[10]

-

Spectrophotometric Measurement: A small, constant volume of the 3,4-xylenol stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.[11]

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of 3,4-xylenol have significantly different molar absorptivities is plotted against the pH of the solutions.

-

pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.[11]

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-xylenol will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorptions for 3,4-Xylenol

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Methyl groups |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Phenol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3,4-xylenol provide detailed information about its molecular structure.

Table 4: Predicted ¹H NMR Chemical Shifts for 3,4-Xylenol

| Proton | Chemical Shift (ppm) | Multiplicity |

| OH | Variable | Singlet (broad) |

| Ar-H | 6.6 - 7.0 | Multiplet |

| CH₃ | ~2.2 | Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for 3,4-Xylenol

| Carbon | Chemical Shift (ppm) |

| C-OH | ~150-155 |

| C-CH₃ | ~130-140 |

| Ar-CH | ~115-130 |

| CH₃ | ~15-20 |

Mass Spectrometry

The mass spectrum of 3,4-xylenol will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide further structural information.

Table 6: Expected Fragments in the Mass Spectrum of 3,4-Xylenol

| m/z | Fragment |

| 122 | [M]⁺ (Molecular ion) |

| 107 | [M - CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis

3,4-Xylenol can be synthesized through various methods. One common laboratory-scale synthesis involves the diazotization of 3,4-dimethylaniline (B50824) followed by hydrolysis.

Diagram 5: Synthesis of 3,4-Xylenol from 3,4-Dimethylaniline

Caption: A synthetic route to 3,4-xylenol via diazotization of 3,4-dimethylaniline.

Detailed Methodology:

-

Diazotization: 3,4-Dimethylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A cooled aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. This reaction forms an intermediate diazonium salt.

-

Hydrolysis: The diazonium salt solution is then gently warmed. The diazonium group is a good leaving group and is displaced by a hydroxyl group from water, releasing nitrogen gas and forming 3,4-xylenol.

-

Purification: The resulting 3,4-xylenol can be purified by methods such as steam distillation or recrystallization.

Biological Activity and Relevance to Drug Development

While 3,4-xylenol is not a therapeutic agent itself, its phenolic structure is a common motif in many biologically active molecules. Understanding its properties and potential interactions is relevant for drug development.

-

Antimicrobial and Disinfectant Properties: Like other phenols, 3,4-xylenol exhibits antimicrobial properties and is used in some disinfectant formulations.[1]

-

Interaction with Olfactory Receptors: Studies have shown that 3,4-xylenol can interact with odorant receptors in insects, such as the yellow fever mosquito, suggesting its potential use in the development of insect repellents.

-

Metabolism: In certain microorganisms, such as Pseudomonas sp., 3,4-xylenol can be degraded through a meta-cleavage pathway. This metabolic pathway is of interest for bioremediation.

-

Potential for Nuclear Receptor Interaction: The lipophilic nature and phenolic structure of 3,4-xylenol suggest a potential for interaction with nuclear receptors, which are key targets in drug discovery.[12][13][14] These receptors are intracellular transcription factors that regulate gene expression in response to small lipophilic molecules.[12] However, specific studies detailing the interaction of 3,4-xylenol with mammalian nuclear receptors are limited. Further research in this area could reveal its potential to modulate pathways involved in metabolism, inflammation, or other physiological processes.

Safety Information

3,4-Xylenol is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5] It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 3,4-xylenol, along with experimental methodologies for their determination. The presented data on its structure, properties, synthesis, and biological relevance aim to serve as a comprehensive resource for scientists and researchers. While its direct therapeutic applications are not established, its structural features and biological activities warrant further investigation, particularly in the context of drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. prepchem.com [prepchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. pharmaguru.co [pharmaguru.co]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,4-Dimethylphenol: Structural Formula and Isomers

This technical guide provides a comprehensive overview of this compound, a significant member of the xylenol family. It details the structural formulas of this compound and its isomers, their physicochemical properties, synthesis protocols, and analytical methodologies for their differentiation. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Introduction to Dimethylphenols (Xylenols)

Dimethylphenols, commonly known as xylenols, are a group of six isomeric organic compounds.[1] They are aromatic compounds derived from phenol (B47542) by the substitution of two hydrogen atoms on the benzene (B151609) ring with methyl groups.[2] The general molecular formula for all xylenol isomers is C₈H₁₀O.[1] These compounds typically present as colorless solids or oily liquids and are characterized by a distinct phenolic odor.[1] While their solubility in water is generally low, they are highly soluble in most organic solvents.[1][3]

Xylenols, in conjunction with cresols, are of considerable industrial importance, finding applications as disinfectants, pesticides, and in the manufacturing of antioxidants and resins.[1][4] this compound, the focus of this guide, is a member of this class, specifically a phenol substituted with methyl groups at the 3 and 4 positions.[5]

Structural Formula and Isomers of Dimethylphenol

The six isomers of dimethylphenol are distinguished by the positions of the two methyl groups relative to the hydroxyl (-OH) group on the benzene ring.[1]

Structure of this compound

This compound, also known as 3,4-xylenol, has the CAS Registry Number 95-65-8.[5][6] Its structure consists of a benzene ring with a hydroxyl group at position 1, and two methyl groups at positions 3 and 4.

The Six Isomers of Dimethylphenol

The six structural isomers of dimethylphenol are:

-

2,3-Dimethylphenol

-

2,4-Dimethylphenol

-

2,5-Dimethylphenol

-

2,6-Dimethylphenol

-

This compound

-

3,5-Dimethylphenol

The structural formulas for all six isomers are depicted in the diagram below.

Caption: Structural formulas of the six isomers of dimethylphenol.

Physicochemical Properties of Dimethylphenol Isomers

The physical properties of the six dimethylphenol isomers are quite similar, which can present challenges in their separation.[4] A summary of key properties is provided in the table below for easy comparison.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dimethylphenol | 526-75-0 | 70-73 | 217 |

| 2,4-Dimethylphenol | 105-67-9 | 22-23 | 211-212 |

| 2,5-Dimethylphenol | 95-87-4 | 63-65 | 212 |

| 2,6-Dimethylphenol | 576-26-1 | 43-45 | 203 |

| This compound | 95-65-8 | 65-68 [7] | 227 [7] |

| 3,5-Dimethylphenol | 108-68-9 | 61-64 | 222 |

| (Data sourced from Chemeurope.com[4] and Sigma-Aldrich[7]) |

Experimental Protocols

Synthesis of Dimethylphenols

Industrial Production: The primary industrial method for synthesizing xylenols is through the vapor-phase catalytic methylation of phenol with methanol.[1][2] This reaction is typically conducted over acidic catalysts like magnesium oxide or zeolites and often produces a mixture of isomers that require subsequent separation via distillation.[1]

Laboratory Synthesis Protocol (Example: Synthesis of 2,4-Dimethylphenol): This protocol describes the synthesis of 2,4-Dimethylphenol from m-xylene (B151644) via sulfonation, salting out, alkali melting, and acidification.[8]

Methodology:

-

Sulfonation: React m-xylene with a sulfonating agent (e.g., concentrated sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring.

-

Salting Out: Add a salt (e.g., sodium chloride) to the reaction mixture to precipitate the sulfonated product.

-

Alkali Fusion: The isolated sulfonate is fused with a strong base (e.g., sodium hydroxide) at high temperatures. This process replaces the sulfonic acid group with a hydroxyl group.

-

Acidification: The resulting phenoxide salt is neutralized with an acid (e.g., hydrochloric acid) to protonate the oxygen, yielding 2,4-Dimethylphenol.

-

Purification: The crude product can be purified by distillation or recrystallization.

Caption: Workflow for the synthesis of 2,4-Dimethylphenol from m-xylene.

Analytical Protocol for Isomer Differentiation

The structural similarity of dimethylphenol isomers makes their individual identification and quantification challenging. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, especially when combined with retention index (RI) data.[9][10]

Methodology: GC-MS with Retention Index Analysis

-

Sample Preparation: The sample containing the mixture of dimethylphenol isomers is dissolved in a suitable organic solvent.

-

Gas Chromatography (GC) Separation: The prepared sample is injected into the GC system. The isomers are separated based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). Isomers will elute from the column at different times (retention times).[9]

-

Mass Spectrometry (MS) Detection: As each isomer elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[9]

-

Data Analysis and Identification:

-

The mass spectrum of each separated component is compared against a library database (e.g., NIST) for initial identification.

-

To definitively distinguish between isomers which may have very similar mass spectra, their retention indices are calculated. The retention index is a value that relates the retention time of a compound to the retention times of linear alkanes.[10]

-

By comparing the experimentally determined retention index to known values for each isomer, a confident identification can be made.[9]

-

Caption: Experimental workflow for the differentiation of dimethylphenol isomers using GC-MS.

Applications and Industrial Relevance

Dimethylphenols are versatile chemical intermediates with a wide range of applications.

-

Disinfectants: They are active ingredients in various cleaning and disinfectant products.[1]

-

Polymers and Resins: 2,6-Dimethylphenol is a key monomer for the production of Poly(p-phenylene oxide) (PPO), a high-performance engineering thermoplastic.[4]

-

Antioxidants: Xylenols are used in the manufacture of antioxidants, which are crucial for preventing degradation in plastics, rubbers, and other materials.[4]

-

Pesticides and Insecticides: this compound serves as a starting material for the synthesis of the insecticide meobal.[5]

-

Chemical Synthesis: It is used in various organic reactions, for example, reacting with ethyl cinnamates to form dihydrocoumarin (B191007) derivatives or undergoing bromination to produce 6-bromo-3,4-dimethylphenol.[11]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Xylenol - Wikipedia [en.wikipedia.org]

- 3. Xylenol [drugfuture.com]

- 4. Xylenol [chemeurope.com]

- 5. This compound | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 7. This compound 98 95-65-8 [sigmaaldrich.com]

- 8. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. jeol.com [jeol.com]

- 10. Identifying structural isomers using retention index- Qualitative analysis of mixed xylenes in lacquer paint using msFineAnalysis iQ - | Applications Notes | JEOL Ltd. [jeol.com]

- 11. This compound 98 95-65-8 [sigmaaldrich.com]

solubility of 3,4-Dimethylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this guide summarizes the existing qualitative and limited quantitative solubility information. Furthermore, it offers a detailed, generalized experimental protocol for the precise determination of the solubility of this compound, empowering researchers to generate specific data as required for their applications.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a polar phenol, its solubility in organic solvents is influenced by the polarity, hydrogen bonding capabilities, and van der Waals forces of the solvent.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in a wide range of organic solvents. The available information is predominantly qualitative.

Table 1: Summary of this compound Solubility

| Solvent Class | Solvent | Type of Solubility | Quantitative Value (at 25°C) |

| Alcohols | Methanol | Slightly Soluble | Data not available |

| Ethanol | Freely Soluble / Moderately Soluble[1] | Data not available | |

| Ethers | Diethyl Ether | Freely Soluble[2] | Data not available |

| Halogenated Hydrocarbons | Chloroform | Freely Soluble / Slightly Soluble[2] | Data not available |

| Dichloromethane | Soluble | Data not available | |

| Aromatic Hydrocarbons | Benzene | Freely Soluble / Very Soluble[2] | Data not available |

| Toluene | Soluble | Data not available | |

| Esters | Ethyl Acetate | Slightly Soluble | Data not available |

| Aqueous | Water | Slightly Soluble | 4760 mg/L (0.476 g/100 mL)[1] |

Note: The qualitative descriptions are based on various chemical supplier and database entries. The term "freely soluble" generally implies a high degree of solubility, while "slightly soluble" indicates a lower but still measurable solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

1. Materials and Equipment

-

Solute: High-purity this compound (≥99%)

-

Solvents: Analytical grade organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with temperature control (±0.1°C)

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium. A preliminary kinetics study can be performed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). The evaporation can also be carried out under reduced pressure.

-

Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3. Data Calculation

The solubility can be expressed in various units:

-

Grams per 100 mL of solvent ( g/100 mL):

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Volume of solvent = Initial volume of solvent used

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent) x 100

-

-

Mole fraction (x):

-

Moles of this compound = Mass of dissolved this compound / Molar mass of this compound (122.17 g/mol )

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

A simplified workflow for the gravimetric determination of solubility.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the solubility of a compound like this compound is a critical upstream factor that influences its bioavailability and subsequent interaction with biological systems. While this compound itself is not a typical therapeutic agent, its structural motif is present in many biologically active molecules. The following diagram illustrates the logical relationship between solubility and downstream biological events.

Logical flow from solubility to pharmacological effect.

This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust experimental protocol for its determination. The provided methodologies and visualizations are intended to support researchers in generating the precise data needed for their specific applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,4-Dimethylphenol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document outlines the experimentally determined values for these critical physical properties, details the methodologies for their determination, and presents a visual workflow for these experimental procedures.

Physicochemical Data of this compound

The melting and boiling points of this compound have been reported across various chemical and scientific literature. A summary of these values is presented below to provide a consolidated reference. The slight variations in reported values can be attributed to differences in experimental conditions and the purity of the sample.

| Physical Property | Reported Value (°C) | Reported Value (°F) |

| Melting Point | 60.8 - 68 °C | 141.4 - 154.4 °F |

| Boiling Point | 225 - 227 °C | 437 - 440.6 °F |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for the identification and purity assessment of a compound. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or a modern digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (finely powdered)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be compact.[1][2]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube containing a heating oil.[3]

-

Digital Apparatus: The capillary tube is inserted into the heating block of the melting point apparatus.[4]

-

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3][5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5][6]

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[3][5]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block)

-

This compound sample

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with mineral oil or an aluminum block).[8][9]

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9][10]

-

Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[10][11]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. jove.com [jove.com]

An In-depth Technical Guide to the Toxicity and Safety of 3,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylphenol, also known as 3,4-xylenol, is an organic compound with the chemical formula (CH₃)₂C₆H₃OH. It is a dimethyl-substituted phenol (B47542) used in the chemical industry as a precursor for the synthesis of antioxidants, pharmaceuticals, dyes, and phenolic resins.[1] Given its industrial applications and potential for human exposure, a thorough understanding of its toxicological and safety profile is essential for risk assessment and the development of safe handling procedures.

This technical guide provides a comprehensive overview of the available toxicity and safety data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the handling and evaluation of this compound. The guide summarizes key toxicological endpoints, details relevant experimental methodologies, and explores the potential mechanisms of toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential for absorption.

| Property | Value | Reference |

| CAS Number | 95-65-8 | [2] |

| Molecular Formula | C₈H₁₀O | [2] |

| Molecular Weight | 122.16 g/mol | [2] |

| Appearance | Colorless to tan crystalline solid | [3] |

| Melting Point | 65-68 °C | [2] |

| Boiling Point | 227 °C | [2] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 0.03 mmHg | [2] |

Toxicological Data

This section summarizes the key quantitative toxicity data for this compound across various endpoints.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 727 mg/kg | Category 3 (Toxic if swallowed) | [4] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [5][6] |

Skin Corrosion/Irritation

| Species | Exposure Duration | Observation Period | Result | Classification | Reference |

| Rabbit | 4 hours | 72 hours | No evidence of corrosion or irritation | Not Classified | [7] |

Eye Irritation

| Species | Observation Period | Result | Classification | Reference |

| Rabbit | 72 hours | At most slightly irritating | Not Classified | [6] |

Skin Sensitization

| Assay | Species | Result | Classification | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Positive | Skin Sensitizer (B1316253) (Category 1B) | [2] |

Health Hazards and Symptoms of Exposure

Exposure to this compound can lead to a range of health effects, from mild irritation to severe systemic toxicity.

Acute Effects:

-

Inhalation: May cause a burning sensation, coughing, wheezing, laryngitis, and shortness of breath. In severe cases, it can be fatal due to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[3]

-

Ingestion: Toxic if swallowed. Symptoms may include dizziness, stomach pain, exhaustion, and coma.[3][4]

-

Skin Contact: Can cause severe skin burns and eye damage. It is toxic in contact with skin.[4]

-

Eye Contact: Can cause severe eye irritation or damage.[3]

Chronic Effects:

-

Chronic exposure may lead to liver and kidney damage.[3]

Symptoms of Exposure: Symptoms can include headache, nausea, vomiting, burning sensation, coughing, wheezing, and severe irritation or burning of the eyes and skin.[3]

Experimental Protocols

This section outlines the methodologies for key toxicological studies, based on OECD guidelines, which are standard procedures for assessing the safety of chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a limited number of animals per step. The method is used to estimate the acute oral toxicity and to classify the substance.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

-

Dose Levels and Administration: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered as a single oral dose by gavage.

-

Procedure:

-

A group of animals is dosed at the starting dose level.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at the start and end of the observation period.

-

The outcome of the first group determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Pathology: At the end of the study, all animals are subjected to gross necropsy.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Principle: This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: Young adult albino rabbits or rats are typically used.[5]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.[5] The area is then covered with a porous gauze dressing and non-irritating tape.[8]

-

Exposure Duration: The exposure period is 24 hours.[8]

-

Procedure:

-

A group of animals is treated with the test substance at a limit dose of 2000 mg/kg body weight.

-

After the 24-hour exposure period, the dressing is removed, and any residual test substance is washed off.

-

-

Observations: The animals are observed for mortality and clinical signs for at least 14 days. Body weights are recorded weekly. The application site is examined for any local skin reactions.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Test Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

-

Test Animals: Albino rabbits are the preferred species.[9]

-

Dose Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.[9]

-

Exposure Duration: The exposure period is typically 4 hours.[9]

-

Procedure:

-

The test substance is applied to the prepared skin of the animal.

-

After the exposure period, the patch is removed, and the skin is cleansed to remove any residual test substance.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] The reactions are scored according to a standardized grading system. The reversibility of the observed effects is also assessed.

-

Classification: The substance is classified as a skin irritant or corrosive based on the severity and reversibility of the skin reactions.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Test Principle: The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

-

Test Animals: Mice are the species of choice for this assay.

-

Procedure:

-

The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.

-

On day 6, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

-

A few hours after the injection, the draining auricular lymph nodes are excised.

-

-